molecular formula C21H33N3O B14790595 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide

2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide

Cat. No.: B14790595
M. Wt: 343.5 g/mol
InChI Key: JBDPPEFWHWNSQE-UHFFFAOYSA-N
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Description

(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reductive amination of a piperidine derivative with an appropriate aldehyde or ketone, followed by further functionalization to introduce the cyclopropyl and methylbutanamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C21H33N3O

Molecular Weight

343.5 g/mol

IUPAC Name

2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide

InChI

InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)24(19-10-11-19)15-18-9-6-12-23(14-18)13-17-7-4-3-5-8-17/h3-5,7-8,16,18-20H,6,9-15,22H2,1-2H3

InChI Key

JBDPPEFWHWNSQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C3CC3)N

Origin of Product

United States

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